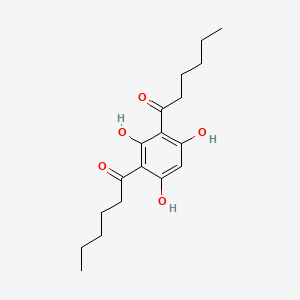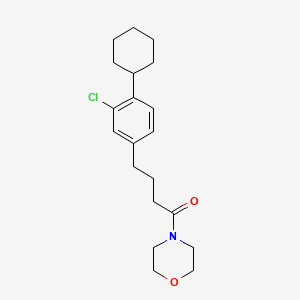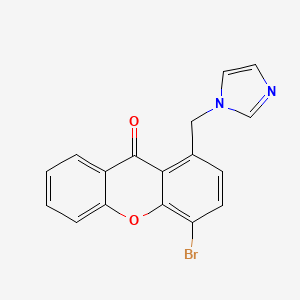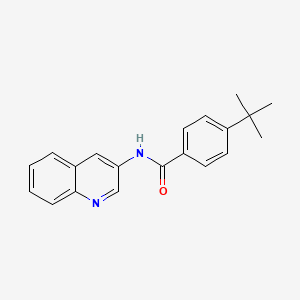
2-(3-Hydroxyphenyl)-7-methoxychroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxyphenyl)-7-methoxychroman-4-one is a chemical compound that belongs to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a chroman-4-one core structure with a hydroxyphenyl and a methoxy group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-7-methoxychroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the cyclization of 3-hydroxyphenylacetic acid with methoxy-substituted benzaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(3-hydroxyphenyl)-7-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromanone core can be reduced to form chromanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-7-oxo-chroman-4-one.
Reduction: Formation of 2-(3-hydroxyphenyl)-7-methoxychroman-4-ol.
Substitution: Formation of 2-(3-hydroxyphenyl)-7-substituted-chroman-4-one derivatives.
科学研究应用
2-(3-hydroxyphenyl)-7-methoxychroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-hydroxyphenyl)-7-methoxychroman-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative damage. Additionally, the compound may inhibit key enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 2-(3-hydroxyphenyl)-chroman-4-one
- 2-(4-hydroxyphenyl)-7-methoxychroman-4-one
- 2-(3-methoxyphenyl)-7-hydroxychroman-4-one
Uniqueness
2-(3-hydroxyphenyl)-7-methoxychroman-4-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and potential therapeutic applications compared to similar compounds .
属性
CAS 编号 |
32274-72-9 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
2-(3-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-5-6-13-14(18)9-15(20-16(13)8-12)10-3-2-4-11(17)7-10/h2-8,15,17H,9H2,1H3 |
InChI 键 |
YETISVQJYRETIF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



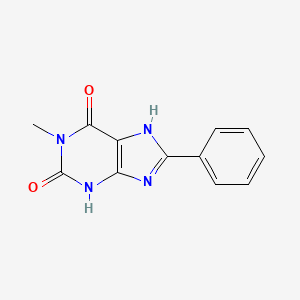
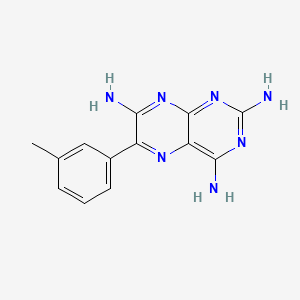

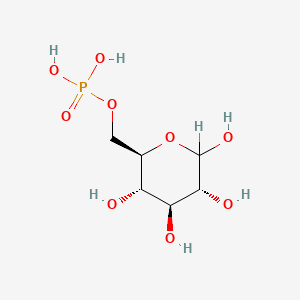
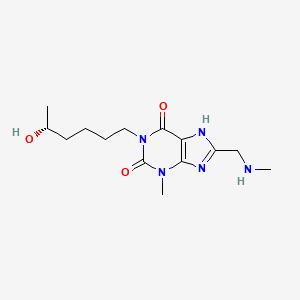
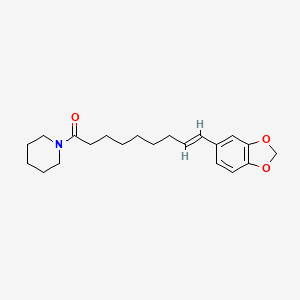
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)

